Uranium pentabromide

Description

Contextual Significance of Uranium(V) in Actinide Chemistry

The chemistry of actinides is characterized by a wide range of accessible oxidation states, a result of the involvement of 5f orbitals in bonding. illinois.edu Uranium, in particular, exhibits a rich redox chemistry, with the +4 and +6 states being the most prevalent. The pentavalent state, U(V), with its 5f¹ electronic configuration, serves as a critical link between these two stable states. mdpi.com The study of U(V) compounds like uranium pentabromide is paramount for understanding the fundamental principles of actinide chemistry, including redox mechanisms and metal-ligand interactions. mdpi.com While often transient and prone to disproportionation in aqueous solutions, the U(V) state can be stabilized in solid-state compounds and molecular complexes, offering a unique platform to investigate the behavior of 5f electrons. mdpi.com

Historical Perspectives on this compound Research

Early research into uranium halides was extensive, driven by the needs of nuclear programs. tandfonline.com However, this compound remained a relatively unstable and challenging compound to isolate in pure form for many years. rsc.org Initial reports highlighted its instability and difficulty in purification. rsc.orgwikipedia.org A significant advancement came with the stabilization of this compound through the formation of stable complexes with oxygen-donor ligands like triphenylphosphine (B44618) oxide (TPPO) and hexamethylphosphoramide (B148902) (HMPA). rsc.orgwikipedia.org These developments opened the door for more detailed investigations into its chemical properties. Further studies focused on its synthesis, thermal decomposition, and thermodynamic properties, laying the groundwork for a more comprehensive understanding of this compound. researchgate.netresearchgate.net

Challenges and Advances in Uranium(V) Bromide Chemistry

The primary challenge in the chemistry of uranium(V) bromide is its inherent instability. rsc.orgwikipedia.org this compound is a hygroscopic, dark brown solid that is sensitive to both moisture and oxygen. wikipedia.orgosti.gov It readily decomposes in water and most organic solvents, with the exceptions of acetonitrile (B52724) and dichloromethane (B109758). wikipedia.org The compound is also thermally unstable, decomposing at temperatures above 80°C. wikipedia.orgresearchgate.net

Recent advances have focused on overcoming these stability issues. The synthesis of stable adducts with various Lewis bases has been a key strategy. rsc.orgwikipedia.org For instance, the formation of complexes of the type UBr5L, where L is a ligand such as triphenylphosphine oxide, has allowed for more controlled studies of its reactivity. wikipedia.org Furthermore, the synthesis of hexabromouranate(V) salts has provided another avenue for stabilizing the U(V) state in the presence of bromide ions. wikipedia.org These advancements have enabled more detailed characterization of the structural and spectroscopic properties of pentavalent uranium bromide species.

Properties

CAS No. |

13775-16-1 |

|---|---|

Molecular Formula |

Br5U |

Molecular Weight |

637.55 g/mol |

IUPAC Name |

pentabromouranium |

InChI |

InChI=1S/5BrH.U/h5*1H;/q;;;;;+5/p-5 |

InChI Key |

UAGSJUTVOXEWHQ-UHFFFAOYSA-I |

Canonical SMILES |

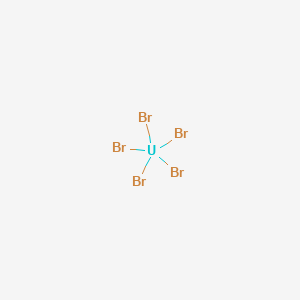

Br[U](Br)(Br)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Uranium Pentabromide and Its Derivatives

Direct Elemental Reaction Routes for UBr₅ Synthesis

The direct combination of uranium metal and bromine represents a fundamental approach to the synthesis of uranium pentabromide. This method, while straightforward in concept, requires careful control of reaction conditions to achieve the desired pentavalent state and prevent the formation of other uranium bromides.

Reaction of Uranium Metal with Bromine

This compound can be synthesized by the direct reaction of uranium metal with elemental bromine. The reaction is typically carried out at an elevated temperature of 55 °C (328 K) to facilitate the formation of the UBr₅ product. wikipedia.org This method, however, can be challenging to control, and the resulting UBr₅ is known to be relatively unstable, decomposing at 80 °C (353 K). wikipedia.org

Influence of Solvent Systems (e.g., Acetonitrile) on UBr₅ Formation

The use of a suitable solvent system can significantly influence the synthesis of this compound. Acetonitrile (B52724) has been identified as a particularly effective medium for the reaction between uranium metal and bromine. wikipedia.orgresearchgate.net It is reported that catalytic amounts of acetonitrile facilitate the reaction at room temperature, providing a more convenient route to UBr₅ compared to the direct high-temperature reaction. researchgate.net The solvent not only facilitates the reaction but also helps in the handling of the reactants and products.

Oxidative Routes from Lower Uranium Bromides

An alternative and often more controlled method for preparing this compound involves the oxidation of a lower-valent uranium bromide precursor, specifically uranium tetrabromide (UBr₄).

Bromination of Uranium Tetrabromide (UBr₄) Precursors

Uranium tetrabromide serves as a common starting material for the synthesis of this compound. The oxidation of UBr₄ to UBr₅ can be achieved by reacting it with bromine. wikipedia.org One effective method involves the use of liquid bromine in anhydrous methyl cyanide, which readily oxidizes the uranium(IV) center to uranium(V). rsc.org This approach offers a more controlled reaction environment compared to the direct elemental synthesis.

Stabilization Strategies via Ligand Complexation

This compound is inherently unstable, which complicates its isolation and characterization in a pure, uncomplexed form. wikipedia.org To overcome this, strategies involving the formation of stable adducts with donor ligands have been developed. These complexes, denoted as UBr₅L, are generally more robust than the parent UBr₅.

Synthesis of UBr₅L Adducts with Oxygen-Donor Ligands (e.g., Triphenylphosphine (B44618) Oxide, Hexamethylphosphoramide)

Stable complexes of this compound can be synthesized by carrying out the bromination of uranium tetrabromide in the presence of stoichiometric amounts of an oxygen-donor ligand. wikipedia.orgrsc.org Commonly used ligands for this purpose include triphenylphosphine oxide (TPPO) and hexamethylphosphoramide (B148902) (HMPA). rsc.org

In this synthetic approach, uranium tetrabromide is oxidized by liquid bromine in anhydrous methyl cyanide in the presence of the desired ligand. rsc.org This in-situ formation and trapping of UBr₅ results in the formation of soluble complexes of the type UBr₅L. rsc.org The resulting dark-red solid complexes can be isolated by removing the excess oxidant and solvent under vacuum at room temperature. rsc.org Further purification can be achieved by washing the solid product with anhydrous methylene (B1212753) dichloride or methyl cyanide, in which the adducts are only slightly soluble. rsc.org For enhanced purity, the pentabromide complexes, which are extremely soluble in anhydrous, oxygen-free methylene dichloride, can be dissolved and then quantitatively precipitated by the addition of isopentane, effectively removing any traces of unreacted uranium(IV) starting material. rsc.org

Table 1: Synthetic Methodologies for this compound

| Method | Reactants | Solvent/Conditions | Product | Notes |

|---|---|---|---|---|

| Direct Elemental Reaction | Uranium metal, Bromine | 55 °C (328 K) | UBr₅ | Product is relatively unstable. wikipedia.org |

| Catalyzed Direct Reaction | Uranium metal, Bromine | Acetonitrile (catalytic), Room Temperature | UBr₅ | Offers a more convenient route. researchgate.net |

Table 2: Synthesis of Stabilized UBr₅L Adducts

| Precursor | Oxidant | Ligand (L) | Solvent | Product | Purification |

|---|---|---|---|---|---|

| UBr₄ | Liquid Bromine | Triphenylphosphine oxide (TPPO) | Anhydrous methyl cyanide | UBr₅(TPPO) | Washed with CH₂Cl₂ or CH₃CN; Precipitation from CH₂Cl₂ with isopentane. rsc.org |

Formation of Hexabromouranate(V) Salts (e.g., M⁺[UBr₆]⁻)

The hexabromouranate(V) anion, [UBr₆]⁻, represents a significant derivative of this compound, where the uranium atom is in the +5 oxidation state. The synthesis of salts containing this complex anion can be achieved through several routes, typically involving the oxidation of a uranium(IV) precursor or the reaction of this compound with a bromide source.

One established method involves the direct reaction of this compound (which exists as the dimer U₂Br₁₀) with a monovalent metal bromide (MBr). This reaction is effectively carried out in a non-aqueous solvent like thionyl bromide, leading to the formation of the corresponding hexabromouranate(V) salt. wikipedia.org The general reaction is as follows:

U₂Br₁₀ + 2MBr → 2M⁺[UBr₆]⁻ wikipedia.org

An alternative and widely used approach is the oxidation of uranium tetrabromide (UBr₄) in the presence of a suitable bromide salt. rsc.org For instance, the oxidation of UBr₄ by liquid bromine in an anhydrous solvent like methyl cyanide, with a tetraalkylammonium bromide present, yields the tetraalkylammonium hexabromouranate(V) salt, R₄N[UBr₆]. rsc.org This method circumvents the need to first isolate the relatively unstable this compound. rsc.org

The stability of the [UBr₆]⁻ anion in the solid state allows for the isolation of various salts with different cations. Structurally elucidated examples include tetraphenylphosphonium (B101447) hexabromouranate(V), (Ph₄P)[UBr₆], and its solvate, (Ph₄P)[UBr₆]·2CCl₄. iucr.org A notable characteristic of the hexabromouranate(V) anion is the U-Br bond distance, which is significantly shorter compared to the corresponding U-Br distances in hexabromouranate(IV) anions, reflecting the higher oxidation state of the uranium center. iucr.org However, it has been observed that upon removal of the solvent from solutions of these uranium(V) complexes, a reduction to uranium(IV) can occur, accompanied by the formation of elemental bromine. iucr.org

Table 1: Comparison of Uranium-Halogen Bond Distances in Hexahalouranate Anions

| Compound | Uranium Oxidation State | Anion | Average U-X Bond Distance (Å) |

|---|---|---|---|

| (Ph₄P)[UBr₆] | +5 | [UBr₆]⁻ | Shorter than U(IV) analogues |

| (Et₃NH)₂[UBr₆]·CH₂Cl₂ | +4 | [UBr₆]²⁻ | 2.7562 to 2.7847 |

| (PPh₄)₂[UCl₆]·CH₂Cl₂ | +4 | [UCl₆]²⁻ | ~2.62 |

Data sourced from references iucr.orgnorthwestern.edu. Note: Specific bond length for the U(V) bromide complex was not provided, only a qualitative comparison.

Novel Preparative Techniques (e.g., Liquid Boron Tribromide Utilization)

Advancements in synthetic inorganic chemistry have introduced novel reagents and methodologies for the preparation of actinide halides and their complexes, including this compound derivatives. The use of liquid boron tribromide (BBr₃) represents one such innovative technique, offering a convenient pathway for bromide-for-chloride exchange reactions. rsc.org

This method is particularly useful for the synthesis of this compound complexes from their more accessible uranium pentachloride analogues. For example, the this compound complex with triphenylphosphine oxide (tppo), UBr₅(tppo), can be prepared via metathesis at room temperature by reacting the corresponding uranium pentachloride complex, UCl₅(tppo), with liquid boron tribromide. rsc.org This halide exchange is an efficient route that avoids the direct handling of elemental bromine at elevated temperatures. rsc.org

The utility of boron tribromide extends to the preparation of other actinide bromide complexes, suggesting its broad applicability in this area of inorganic synthesis. rsc.org The reaction is typically performed in an anhydrous, non-coordinating solvent such as methylene dichloride. rsc.org

Another preparative route for this compound complexes, such as those with triphenylphosphine oxide (TPPO) or hexamethylphosphoramide (HMPA), involves the oxidation of uranium tetrabromide with liquid bromine in anhydrous methyl cyanide containing the appropriate ligand. rsc.org The resulting UBr₅L complexes are extremely soluble in methylene dichloride, from which they can be precipitated by adding a non-polar solvent like isopentane, allowing for effective purification. rsc.org

Table 2: Spectral Data for Select Pentavalent Uranium Bromo-Complexes

| Compound | Medium | Absorption Bands (cm⁻¹) |

|---|---|---|

| NEt₄UBr₆ | Methylene dichloride | 6810, 6590, 5210, 4810, 4515, 4390 |

| NEt₄UBr₆ | Solid State | 6820, 6600, 5200, 5175, 4820, 4525, 4400, 4375 |

Data adapted from reference rsc.org.

Structural Elucidation and Crystallography of Uranium Pentabromide Systems

Crystal Structure Determination of Uranium Pentabromide

The solid-state structure of this compound is characterized by its specific crystal lattice and the dimeric nature of its fundamental units.

Identification of the β-UCl₅ Triclinic Crystal Structure Type

This compound is isostructural with the β-form of uranium pentachloride (β-UCl₅). wikipedia.orgiaea.org This determination was confirmed through analysis of neutron powder diffraction patterns, which corrected earlier suggestions that it might adopt the α-PaBr₅ type structure. iaea.org The structure is triclinic, a crystal system characterized by three unequal axes and three unequal angles. wikipedia.orgiaea.orgwikipedia.org

Characterization of Dimeric U₂Br₁₀ Units

The fundamental building block of the this compound crystal structure is the U₂Br₁₀ dimer. wikipedia.orgiaea.org In these dimeric units, two uranium atoms are bridged by two bromine atoms. Each uranium atom is also bonded to four terminal bromine atoms. This arrangement results in each uranium center being surrounded by six bromine atoms in a distorted octahedral geometry. researchgate.net The formation of these U₂Br₁₀ dimers is a key feature, distinguishing it from a simple monomeric UBr₅ structure.

A new modification of this compound also crystallizes in a triclinic system, forming U₂Br₁₀ dimers. researchgate.net

Lattice Parameters and Space Group Analysis (e.g., P-1, P1)

The triclinic crystal structure of the common form of this compound belongs to the P-1 space group. iaea.orgwikipedia.org A newer modification, also dimeric, has been identified as crystallizing in the triclinic space group P1. researchgate.net

| Modification | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| β-UCl₅ type | P-1 | - | - | - | - | - | - | - |

| New Modification | P1 | 10.4021 | 11.1620 | 12.2942 | 68.3340 | 69.6410 | 89.5290 | 1231.84 |

Data for the new modification was collected at 100 K. researchgate.net

Structural Features of Uranium(V) Bromide Complexes

The coordination chemistry of uranium(V) extends to various bromide complexes, where the geometry around the central uranium atom and the uranium-bromine bond lengths are of significant interest.

Coordination Geometries around the Uranium(V) Center

In uranium(V) bromide complexes, the uranium atom typically exhibits an octahedral coordination geometry. This is observed in the hexabromouranate(V) anion, [UBr₆]⁻, where the uranium atom is surrounded by six bromine atoms. osti.gov The formation of stable complexes with the formula UBr₅L, where L is a ligand such as triphenylphosphine (B44618) oxide, also results in an octahedral environment around the uranium. wikipedia.org

The coordination number and geometry can vary depending on the specific ligands involved. For instance, while octahedral geometry is common, other coordination numbers and resulting geometries are known for uranium in various oxidation states and with different ligands. researchgate.netcolostate.eduosti.gov

Uranium-Bromine Bond Lengths and Distortions

The distances between the uranium and bromine atoms provide insight into the nature of the chemical bonds. In the dimeric U₂Br₁₀ units of the novel triclinic modification, there is a clear distinction between the terminal and bridging uranium-bromine bond lengths. researchgate.net

The terminal U-Br bonds are shorter, with lengths ranging from approximately 2.6044 Å to 2.6236 Å. researchgate.net The bridging U-Br bonds, which are part of the shared edge of the two octahedra, are significantly longer, with lengths around 2.8460 Å to 2.8605 Å. researchgate.net This elongation of the bridging bonds is a common feature in such dimeric structures.

In the octahedral [UBr₆]⁻ anion, the average U-Br bond length is reported to be 266.2 pm (2.662 Å). osti.gov This value is for a uranium(V) center. For comparison, the average U-Br bond length in the uranium(IV) complex anion [UBr₆]²⁻ is longer at 276.7 pm (2.767 Å), reflecting the change in the oxidation state of the uranium atom. osti.gov

Here is a summary of selected uranium-bromine bond lengths in the novel U₂Br₁₀ dimer: researchgate.net

| Bond Type | Crystallographically Independent Molecule 1 (Å) | Crystallographically Independent Molecule 2 (Å) |

| Axial Terminal | U(1)−Br(3) 2.6204 | U(2)−Br(7) 2.6217 |

| U(1)−Br(4) 2.6236 | U(2)−Br(10) 2.6136 | |

| Equatorial Terminal | U(1)−Br(1) 2.6069 | U(2)−Br(8) 2.6044 |

| U(1)−Br(2) 2.6130 | U(2)−Br(9) 2.6071 | |

| Bridging | U(1)−Br(5) 2.8487 | U(2)−Br(5) 2.8605 |

| U(1)−Br(6) 2.8460 | U(2)−Br(6) 2.8592 |

These precise measurements highlight the distortions from a perfect octahedral geometry, driven by the structural requirements of the dimeric and complex forms of this compound.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, if relevant to complexes)

The solid-state structure of this compound (UBr₅) is primarily dictated by van der Waals forces and halogen-halogen interactions between the dimeric U₂Br₁₀ units. In its pure form, the absence of hydrogen-bond donors precludes the formation of hydrogen bonds.

However, in the context of this compound complexes, where UBr₅ coordinates with ligands containing hydrogen atoms, hydrogen bonding can play a significant role in the crystal packing. For instance, in complexes with organic ligands, such as those involving ammonium (B1175870) cations or solvent molecules of crystallization, a variety of intermolecular interactions, including hydrogen bonds, are observed.

A notable example is found in the crystal structure of triethylammonium (B8662869) hexabromidouranate(IV) dichloromethane (B109758) monosolvate, [(C₂H₅)₃NH]₂[UBr₆]·CH₂Cl₂, which can be synthesized from this compound. researchgate.net In this compound, the crystal packing is stabilized by a network of N-H···Br and C-H···Br hydrogen bonds. researchgate.net The ammonium cations form hydrogen bonds with the bromide ligands of the [UBr₆]²⁻ anion, and additional C-H···Cl interactions are present with the dichloromethane solvent molecules. researchgate.net These interactions create a three-dimensional network that holds the ions and solvent molecules together. researchgate.net

Similarly, in ammine complexes of uranium halides, such as [UO₂(NH₃)₅]NO₃·NH₃, extensive N-H···N and N-H···O hydrogen bonding is crucial for the stability of the crystal lattice. iucr.org While this is a uranyl(V) complex, it illustrates the principle that in the presence of suitable ligands like ammonia, hydrogen bonding networks are readily formed. iucr.org The study of such interactions is vital for understanding the supramolecular chemistry of actinide halide complexes.

Comparative Crystallography with Related Actinide Pentahalides (e.g., UCl₅, PaBr₅)

The crystal structures of actinide pentahalides exhibit interesting trends and variations. A comparative analysis of this compound (UBr₅) with its chloride analogue, uranium pentachloride (UCl₅), and with protactinium pentabromide (PaBr₅) reveals both similarities and distinct differences in their solid-state arrangements.

This compound is known to crystallize in a structure that is isostructural with the β-form of uranium pentachloride (β-UCl₅). wikipedia.orgiaea.org Both compounds feature a triclinic crystal system and are composed of dimeric U₂X₁₀ (where X = Cl, Br) molecules. wikipedia.orgwikipedia.org In these dimers, two uranium atoms are bridged by two halogen atoms, and each uranium atom is in an octahedral coordination environment with six halogen atoms. iucr.org The anions in UBr₅ are arranged in a simple hexagonal close-packed manner. iaea.org A newer modification of UBr₅ has also been identified, crystallizing in the triclinic space group P-1, which also consists of U₂Br₁₀ dimers. nih.gov

Uranium pentachloride, in addition to the triclinic β-form, also exists in an α-form, which has a monoclinic crystal structure with the space group P2₁/n. wikipedia.orgiucr.org This form is also based on U₂Cl₁₀ dimers, where the uranium atoms are octahedrally coordinated. iucr.org The chlorine atoms in the α-UCl₅ structure are arranged in a cubic close-packed (ccp) lattice. iucr.org

Protactinium pentabromide (PaBr₅) presents a more complex crystallographic picture with multiple reported modifications. An α-form crystallizes in a monoclinic system with the space group P2₁/c, while a higher temperature β-form is also monoclinic with the space group P2₁/n and exists as a dimer. wikipedia.org A γ-form, which is reported to have a β-UCl₅-type crystal structure, has also been identified. wikipedia.org The geometry of protactinium in its pentabromide is described as 6-coordinate octahedral. shef.ac.ukwebelements.com There has been some discussion in the literature suggesting that the initially proposed structure for monoclinic α-PaBr₅ may not be correct when compared to the crystal structures of other MX₅ compounds (M=Pa, U; X=Cl, Br). nih.gov

The table below provides a summary of the crystallographic data for these actinide pentahalides.

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

| This compound | UBr₅ | Triclinic | P-1 | Dimeric U₂Br₁₀ units wikipedia.orgnih.gov |

| Uranium Pentachloride (α-form) | UCl₅ | Monoclinic | P2₁/n | Dimeric U₂Cl₁₀ units wikipedia.orgiucr.org |

| Uranium Pentachloride (β-form) | UCl₅ | Triclinic | P-1 | Dimeric U₂Cl₁₀ units wikipedia.org |

| Protactinium Pentabromide (α-form) | PaBr₅ | Monoclinic | P2₁/c | wikipedia.org |

| Protactinium Pentabromide (β-form) | PaBr₅ | Monoclinic | P2₁/n | Dimeric Pa₂Br₁₀ units wikipedia.org |

| Protactinium Pentabromide (γ-form) | PaBr₅ | - | - | Isostructural with β-UCl₅ wikipedia.org |

This comparative analysis highlights that while the formation of dimeric M₂X₁₀ units is a common structural motif for pentahalides of uranium and protactinium, the specific crystal packing and symmetry can vary depending on the halogen and the specific polymorphic form. These structural nuances are critical for understanding the physical and chemical properties of these actinide compounds.

Spectroscopic Investigations of Uranium Pentabromide

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions provides direct insight into the energy levels of the U(V) ion. The spectra are typically characterized by two distinct types of electronic transitions: weak, sharp intra-configurational f-f transitions and intense, broad ligand-to-metal charge transfer (LMCT) bands.

The 5f¹ configuration of the uranium(V) ion results in a ²F ground term, which is split by spin-orbit coupling into a ²F₅/₂ ground state and a ²F₇/₂ excited state. In an octahedral ligand field, such as that found in the well-characterized hexabromouranate(V) anion, [UBr₆]⁻, these states are further split by the crystal field. The resulting electronic transitions between these f-orbital sublevels are formally Laporte-forbidden, leading to low molar absorptivities (typically ε < 100 M⁻¹cm⁻¹).

These f-f transitions are predominantly observed in the NIR region. The most prominent and diagnostically important transition is the one occurring between the two main spin-orbit levels, ²F₅/₂ → ²F₇/₂. In the [UBr₆]⁻ anion, this transition is observed as a complex, vibronically-coupled band system centered around 1.54 µm (approximately 6500 cm⁻¹). The detailed structure of this band provides information on the symmetry of the complex and the coupling of electronic states to vibrational modes. Other, weaker transitions to crystal-field-split sublevels can also be resolved at low temperatures.

The table below summarizes the key f-f transitions observed for the [UBr₆]⁻ ion, which serves as the primary model system for U(V) in a bromide environment.

| Energy (cm⁻¹) | Assignment (Final State) | Region | Characteristics |

|---|---|---|---|

| ~1520 | Γ₈ (from ²F₅/₂) | NIR | Very weak, sharp |

| ~6500 | Γ₇' (from ²F₇/₂) | NIR | Moderately intense for f-f, complex vibronic structure |

| ~6950 | Γ₈' (from ²F₇/₂) | NIR | Weak shoulder on the main ~6500 cm⁻¹ band |

| ~8900 | Γ₆ (from ²F₇/₂) | NIR | Very weak, broad |

In contrast to the weak f-f transitions, the UV-Visible spectrum of uranium(V) bromide complexes is dominated by intense, broad absorption bands. These are assigned as ligand-to-metal charge transfer (LMCT) transitions, which are orbitally allowed and thus have very high molar absorptivities (ε > 1000 M⁻¹cm⁻¹). In these transitions, an electron is promoted from a filled, ligand-based molecular orbital (primarily of bromide p-character) to an empty or partially filled metal-based orbital (the uranium 5f shell).

For the [UBr₆]⁻ anion, the lowest-energy LMCT bands involve the promotion of an electron from the highest occupied molecular orbitals (HOMOs), which are combinations of Br⁻ 4p orbitals, to the singly occupied U 5f orbital. The energy of these transitions is a function of the oxidizing power of the U(V) center and the reducing nature of the bromide ligands. Due to the relatively low electronegativity of bromine, these transitions occur at lower energies (longer wavelengths) compared to those in corresponding chloride or fluoride (B91410) complexes.

| Energy (cm⁻¹) | Wavelength (nm) | Transition Type | Characteristics |

|---|---|---|---|

| ~14,800 | ~675 | Br(π) → U(5f) | Broad, intense, defines the red color of the complex |

| ~18,900 | ~530 | Br(π,σ) → U(5f) | Broad, very intense |

| ~24,500 | ~408 | Br(σ) → U(5f) | Broad, very intense |

The combination of f-f and LMCT transitions provides a definitive spectroscopic fingerprint for the uranium(V) oxidation state in a bromide environment. The key identifying features are:

A characteristic intra-f shell absorption in the NIR: The presence of the moderately intense and structured band system centered near 6500 cm⁻¹ (1540 nm) is the most unambiguous indicator of the 5f¹ configuration.

An intense absorption edge in the visible region: The strong LMCT bands beginning around 14,800 cm⁻¹ (675 nm) give UBr₅ and its complexes their characteristic deep red or brown-black color and distinguish them from U(IV) and U(VI) species.

This signature allows for clear differentiation from other common uranium oxidation states. U(IV) (5f²) exhibits a much more complex pattern of f-f transitions and its LMCT bands are at higher energies. U(VI) (5f⁰), as in the uranyl ion [UO₂]²⁺, lacks f-f transitions entirely and shows a characteristic vibronically structured absorption in the blue/violet region. Therefore, the simultaneous observation of the specific NIR f-f band and the visible LMCT edge is conclusive proof of the U(V) oxidation state.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful method for probing the molecular structure and bonding in uranium pentabromide and its derivatives. These techniques measure the frequencies of molecular vibrations, primarily the stretching and bending modes of the U-Br bonds and the internal modes of any coordinated ligands.

For structurally simple species, the number and activity of vibrational modes are dictated by molecular symmetry. The octahedral [UBr₆]⁻ anion (Oₕ symmetry) is the most studied model system. Group theory predicts six fundamental vibrational modes, of which three are Raman active (ν₁, ν₂, ν₅) and two are IR active (ν₃, ν₄), while one (ν₆) is inactive in both.

The U-Br stretching modes (ν₁ and ν₃) occur at higher frequencies than the bending or deformation modes (ν₂, ν₄, ν₅). The symmetric stretch (ν₁, a₁g) is observed as a strong, polarized band in the Raman spectrum, while the antisymmetric stretch (ν₃, t₁u) gives rise to a strong absorption in the IR spectrum. The frequencies of these modes are a direct reflection of the U-Br bond strength.

The table below lists the experimentally observed vibrational frequencies for the [UBr₆]⁻ anion.

| Mode | Symmetry | Activity | Description | Approx. Frequency (cm⁻¹) |

|---|---|---|---|---|

| ν₁ | a₁g | Raman | Symmetric U-Br Stretch | 195 |

| ν₂ | e₉ | Raman | U-Br Bend | 155 |

| ν₃ | t₁u | IR | Antisymmetric U-Br Stretch | 215 |

| ν₄ | t₁u | IR | U-Br Bend | 85 |

| ν₅ | t₂₉ | Raman | U-Br Bend | 75 |

Solid UBr₅ is believed to have a dimeric or polymeric structure, resulting in more complex spectra than the isolated anion, but the fundamental U-Br modes are found in similar regions.

This compound is a potent Lewis acid and readily forms stable adducts of the type UBr₅(L) with neutral Lewis bases (L), such as phosphine (B1218219) oxides or ethers. Vibrational spectroscopy is exceptionally useful for characterizing these adducts. Upon coordination of the ligand to the uranium metal center, the frequencies of the ligand's internal vibrational modes are perturbed.

The most significant change is typically observed for the stretching mode of the donor atom. For example, in adducts with triphenylphosphine (B44618) oxide (TPPO), the P=O stretching frequency, ν(P=O), undergoes a substantial redshift (decrease in frequency) compared to that of the free, uncoordinated TPPO ligand. This shift, Δν(P=O), is a direct measure of the weakening of the P=O bond upon donation of electron density to the uranium atom and provides a quantitative indicator of the strength of the newly formed U-O coordinate bond.

| Compound | ν(P=O) (cm⁻¹) | Shift Δν(P=O) (cm⁻¹) |

|---|---|---|

| Triphenylphosphine oxide (Free Ligand) | 1195 | - |

| UBr₅(TPPO) Adduct | 998 | -197 |

| Hexamethylphosphoramide (B148902) (Free Ligand) | 1212 | - |

| UBr₅(HMPA) Adduct | 985 | -227 |

The magnitude of this shift confirms strong Lewis acid-base interaction and helps establish the nature of bonding in these coordination compounds.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. pnnl.gov In the study of uranium compounds, XPS is particularly valuable for determining the oxidation state of uranium, which can be challenging due to the close binding energies of different valence states. aip.org

Uranium 4f Core-Level Analysis and Oxidation State Verification

The analysis of the uranium 4f core-level spectrum is a primary method for verifying the oxidation state in uranium compounds. The spectrum for this compound (UBr₅) is expected to exhibit features characteristic of the pentavalent (U⁵⁺) state. The U 4f region shows a spin-orbit split doublet, corresponding to the 4f₇/₂ and 4f₅/₂ photoemission lines, with a typical separation of approximately 10.8 to 10.9 eV. nih.govresearchgate.net

The binding energy (BE) of these peaks is sensitive to the uranium oxidation state. ansto.gov.au For pentavalent uranium compounds, the U 4f₇/₂ peak is typically observed at a binding energy of around 380.6 to 380.9 eV. nih.govansto.gov.au This value is intermediate between those for tetravalent uranium (U⁴⁺), as in UO₂, which appears at approximately 380.2 eV, and some hexavalent uranium (U⁶⁺) species. aip.orgnih.gov

A more definitive indicator of the oxidation state is the presence and position of "shake-up" satellite peaks, which arise from the promotion of a valence electron to an unoccupied orbital during the photoemission process. nih.govnih.gov The energy separation between the main photoemission peak and its satellite (ΔEₛ₋ₚ) is highly characteristic of the oxidation state. ansto.gov.au For pentavalent uranium, a single, distinct satellite peak is observed at a binding energy approximately 7.8–8.3 eV higher than the main line. nih.govansto.gov.au This contrasts with U⁴⁺, which has a satellite separation of about 6.9-7.1 eV, and U⁶⁺, which typically shows two satellite features. nih.govansto.gov.auaip.org

While specific XPS data for this compound is not extensively published, the analysis of analogous U(V) compounds confirms these spectral features. For instance, studies on U₂O₅ thin films show the U 4f₇/₂ peak at 380.9(1) eV with a satellite separation of 7.9(1) eV, confirming the pure pentavalent state. nih.goveuropa.eu Therefore, the XPS spectrum of UBr₅ is predicted to show a U 4f₇/₂ peak near 380.6-380.9 eV with a characteristic satellite feature ~7.9 eV above it, which would verify the +5 oxidation state of uranium. shef.ac.uk

| Oxidation State | Compound Example | U 4f₇/₂ Binding Energy (eV) | Satellite Separation (ΔEₛ₋ₚ) (eV) | Reference |

|---|---|---|---|---|

| U(IV) | UO₂ | ~380.2 | ~6.9 | nih.gov |

| UF₄ | ~382.8 | ~7.1 | aip.orgaip.org | |

| U(V) | U₂O₅ | ~380.9 | ~7.9 | nih.goveuropa.eu |

| HoUO₄ | ~380.6 | ~7.9 - 8.3 | ansto.gov.au | |

| U(VI) | UO₃ | ~381.0 - 381.9 | Two satellites (~4 and ~10) | aip.organsto.gov.auosti.gov |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is particularly well-suited for studying pentavalent uranium compounds, as the U⁵⁺ ion has a 5f¹ electronic configuration, making it a paramagnetic Kramers ion. europa.euiaea.org

Probing the Electronic Ground State of Pentavalent Uranium

The ESR spectrum provides critical information about the electronic ground state and the local symmetry of the paramagnetic center through the g-factor. iaea.org For a U⁵⁺ ion in a perfect octahedral crystal field, the ground state is a Γ₇ doublet, which is predicted to yield an isotropic g-value of approximately -0.7. However, this value is rarely observed experimentally due to distortions from ideal octahedral symmetry in solid-state compounds. researchgate.netepa.gov

In practice, the g-values for U⁵⁺ are highly sensitive to the nature of the ligands and the coordination geometry. For example, in double perovskite oxides like Ba₂LaUO₆, where U⁵⁺ is in a distorted octahedral environment, the EPR signal shows two distinct g-values of 2.24 and 2.31. researchgate.netepa.gov In other systems, g-values around -1.94 and -2.3 have been reported for U(V) species. tandfonline.com

For uranium pentahalides, the structure often consists of dimeric units, as seen in uranium pentachloride (UCl₅). researchgate.nettandfonline.com This dimerization can lead to magnetic exchange interactions between the two U⁵⁺ centers, further complicating the ESR spectrum. The magnetic susceptibility and g-value for UCl₅ have been successfully modeled using a crystal field theory approach that considers an octahedral symmetry with a small C₂ᵥ distortion. tandfonline.com Given that UBr₅ is known to have an octahedral coordination geometry, a similar approach would be necessary to interpret its ESR spectrum, accounting for potential distortions and intermolecular interactions in the solid state. shef.ac.uk The ESR spectrum of this compound would thus provide direct insight into the nature of its 5f¹ ground state and the local crystalline environment of the uranium ion.

| Compound/System | g-Value(s) | Comments | Reference |

|---|---|---|---|

| Ba₂LaUO₆ | g₁ = 2.24, g₂ = 2.31 | Distorted octahedral U⁵⁺ environment. | researchgate.netepa.gov |

| U(V) in TBP-n-dodecane (photoreduction) | g ≈ -1.94 | Shows superhyperfine coupling to ³¹P. | tandfonline.com |

| U(V) in TBP-n-dodecane (electrolytic) | g ≈ -2.3 | Broad signal. | tandfonline.com |

| UCl₅ | Not specified | Explained by crystal field model with C₂ᵥ distortion. | tandfonline.com |

| UO₂(dmf)₅(ClO₄)₂ (reduced) | g⊥ ≈ 2.5, g∥ ≈ 0 | Axial symmetry. | capes.gov.br |

Diffuse Reflectance Spectroscopy for Solid-State Characterization

Diffuse Reflectance Spectroscopy (DRS) is a powerful technique for analyzing the electronic structure of solid materials, particularly for compounds that are poorly soluble or opaque, like many uranium halides. The technique measures the light scattered from a powdered sample over a range of wavelengths, typically in the UV-Visible-Near Infrared (UV-Vis-NIR) regions. For this compound, DRS is used to investigate the weak, Laporte-forbidden f-f electronic transitions of the U⁵⁺ ion.

The 5f¹ electronic configuration of pentavalent uranium gives rise to a series of absorption bands corresponding to transitions from the ground state to various excited crystal field levels. The energies of these transitions are dictated by the strength and symmetry of the crystal field imposed by the surrounding bromide ligands.

In studies of other U⁵⁺ compounds with octahedral-like coordination, such as the ternary oxides DyUO₄ and HoUO₄, characteristic absorption bands are observed in the near-infrared (NIR) region. ansto.gov.au Specifically, weak absorptions around 900 nm (11,111 cm⁻¹) and 1615 nm (6,192 cm⁻¹) are identified as being typical for the 5f¹ configuration in an octahedral environment. ansto.gov.au The analysis of the absorption spectrum of cesium uranium(V) hexafluoride (CsUF₆) has also been used to map the electronic and vibronic states of the U⁵⁺ ion. acs.org

For this compound, a DRS measurement would be expected to reveal a similar set of absorption bands in the NIR region. The precise positions and intensities of these bands would provide valuable experimental data for determining the crystal field parameters and understanding the electronic structure of U⁵⁺ in the specific environment of the UBr₅ lattice.

Electronic Structure and Chemical Bonding in Uranium Pentabromide Systems

Valence Electron Configuration of Uranium(V)

In uranium pentabromide, the uranium atom is in the +5 oxidation state (U(V)). A neutral uranium atom has the electron configuration [Rn] 5f³ 6d¹ 7s². To achieve the +5 oxidation state, the uranium atom loses its five most accessible valence electrons. Consequently, the valence electron configuration for the U⁵⁺ ion is [Rn] 5f¹. This single 5f electron is central to the magnetic and spectroscopic properties of uranium(V) compounds and plays a direct role in chemical bonding. The presence of this unpaired electron in the 5f orbital makes uranium(V) complexes paramagnetic.

Role of 5f Orbitals in Uranium-Bromine Bonding

A long-standing point of discussion in actinide chemistry is the extent to which the 5f orbitals participate in covalent bonding. In the case of early actinides like uranium, there is significant evidence that the 5f orbitals are actively involved in chemical bonding, unlike the core-like 4f orbitals of lanthanides. wikipedia.orgnih.gov This participation is a departure from purely ionic bonding models and introduces a degree of covalent character to the uranium-bromine (U-Br) bonds in this compound.

Orbital Hybridization and Covalency Assessment

While the concept of orbital hybridization is more commonly applied to lighter elements, the bonding in this compound can be understood through the mixing of uranium's valence orbitals (5f, 6d, and 7s) with the ligand orbitals. The geometry of the uranium center in the solid state, which consists of U₂Br₁₀ dimers with each uranium atom being octahedrally coordinated, suggests a complex interplay of orbital interactions. wikipedia.org

The assessment of covalency in the U-Br bonds is a key aspect of understanding the electronic structure. Covalency in actinide-halide bonds generally increases as the halide becomes less electronegative. This trend suggests that the U-Br bonds in this compound possess a greater degree of covalent character than the U-F bonds in uranium pentafluoride. This increased covalency is attributed to a better energy match and greater orbital overlap between the uranium 5f orbitals and the larger, more diffuse valence orbitals of bromine.

One of the phenomena that provides insight into covalency is "central-field covalency," which describes the expansion of the metal ion's radial wave function due to electron donation from the ligands. acs.org This expansion reduces the effective nuclear charge experienced by the valence electrons, leading to a decrease in inter-electron repulsion. Studies on uranium(IV) halide complexes have shown that this effect, and thus the covalency, increases from fluoride (B91410) to chloride to bromide. acs.org

Table 1: Comparison of Uranium-Halogen Bond Characteristics in Related Compounds

| Compound Family | Uranium Oxidation State | Halogen | Average U-X Bond Length (Å) | Trend in Covalency |

|---|---|---|---|---|

| [UX₆]²⁻ | +4 | F | 2.17 | Lowest |

| [UX₆]²⁻ | +4 | Cl | 2.62 | Intermediate |

| [UX₆]²⁻ | +4 | Br | 2.75 | Highest |

Note: Data for [UX₆]²⁻ is for comparative purposes to illustrate the trend in U-X bond lengths and covalency. nih.gov The U-Cl bond length in the organometallic U(V) complex provides a reference for a U(V)-Cl bond. nih.gov

Influence of Ligands on Electronic Structure

The bromide ligands in this compound play a crucial role in modulating the electronic structure of the uranium center. The nature of the ligand directly influences the energy levels of the molecular orbitals and the extent of covalent mixing. The relatively high polarizability and lower electronegativity of bromide compared to fluoride and chloride lead to a more significant covalent interaction with the uranium 5f orbitals.

Relativistic Effects in Heavy Actinide Bromides

For heavy elements like uranium, relativistic effects are not minor perturbations but are fundamental to understanding their chemical behavior. These effects arise from the high velocity of the core electrons, which approaches a significant fraction of the speed of light. There are two primary relativistic effects that influence the electronic structure of uranium:

Direct Relativistic Effect: This involves the contraction and energetic stabilization of the s and p orbitals. This contraction is due to the relativistic mass increase of the electrons in these orbitals, which causes them to be drawn closer to the nucleus.

Indirect Relativistic Effect: The contraction of the s and p orbitals leads to more effective shielding of the nuclear charge from the d and f orbitals. Consequently, the d and f orbitals expand radially and are energetically destabilized.

In the context of this compound, the indirect relativistic effect is particularly important. The expansion of the 5f orbitals enhances their ability to overlap with the orbitals of the bromide ligands, thereby increasing the covalent character of the U-Br bonds. Without considering these relativistic effects, the calculated bond strengths and electronic properties of uranium compounds would be significantly in error. Relativistic quantum chemical calculations have shown that these effects are crucial for accurately describing the electronic energy levels and bonding in uranium-containing molecules.

Table 2: Key Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Uranium Pentafluoride |

| Uranium(IV) Halide Complexes |

Magnetic Properties of Uranium Pentabromide Compounds

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a cornerstone in the characterization of the magnetic properties of uranium(V) compounds, providing fundamental insights into their electronic ground states and the nature of magnetic ordering.

Characterization of Paramagnetic Behavior

Uranium(V) compounds, with their 5f¹ electronic configuration, are inherently paramagnetic. Magnetic susceptibility measurements on various uranium(V) systems consistently reveal this paramagnetic nature. For instance, studies on lanthanide monouranates containing pentavalent uranium, such as DyUO₄ and HoUO₄, have confirmed their paramagnetic behavior, showing no long-range magnetic orders. ansto.gov.au This is often attributed to factors like extensive local oxygen defects and disorder over the metal sites in the crystal structure. ansto.gov.au The paramagnetic behavior is a direct consequence of the unpaired 5f electron, which gives rise to a magnetic moment.

Temperature Dependence of Magnetic Susceptibility

The temperature dependence of magnetic susceptibility provides crucial information about the magnetic ground state and potential magnetic interactions. In many uranium(V) complexes, the product of molar magnetic susceptibility (χₘ) and temperature (T), χₘT, is monitored as a function of temperature. For a simple paramagnetic system with no magnetic interactions, χₘT is expected to be constant. However, deviations from this behavior are common in uranium compounds and can indicate the presence of magnetic exchange coupling or the influence of the crystal field. For many dinuclear uranium(V) complexes, a decrease in χₘT with decreasing temperature is observed, often with susceptibility maxima in the range of 5 to 70 K, which is indicative of antiferromagnetic coupling. researchgate.net

Antiferromagnetic Exchange Coupling in Dimeric and Polynuclear Structures

In dimeric and polynuclear uranium(V) compounds, the proximity of uranium centers can lead to magnetic exchange interactions, which are often antiferromagnetic in nature. This phenomenon has been observed in a variety of uranium complexes.

Crystal-Field Theory Applications to Uranium(V) Bromides

Crystal-field theory (CFT) and its more advanced form, ligand-field theory (LFT), are theoretical frameworks used to describe the electronic structure of transition metal and actinide complexes. ebrary.net These theories are instrumental in understanding the magnetic properties of uranium(V) bromides by explaining how the electrostatic field of the surrounding ligands (bromide ions in this case) lifts the degeneracy of the uranium 5f orbitals.

The splitting of the 5f orbitals by the crystal field determines the electronic ground state and, consequently, the magnetic anisotropy of the U⁵⁺ ion. For actinides, CFT is often less accurate than for lanthanides due to the greater radial extension of the 5f orbitals, which leads to more significant covalent interactions with the ligands. osti.gov Therefore, modified CFT or LFT, which incorporates a degree of covalent bonding, is often employed. ebrary.netosti.gov The application of these theories allows for the calculation of magnetic properties, such as the paramagnetic susceptibility and saturation moments, which can then be compared with experimental data. aps.org The analysis helps in understanding the influence of the coordination environment on the magnetic behavior of the U⁵⁺ ion.

Modeling of Magnetic Exchange Interactions

To gain a deeper, quantitative understanding of the magnetic behavior in polynuclear uranium(V) compounds, theoretical modeling of the magnetic exchange interactions is employed. This often involves using quantum mechanical calculations to determine the nature and magnitude of the coupling between magnetic centers.

For instance, in a study of a dinuclear uranium(V) complex, the magnetic data was modeled to understand the strong antiferromagnetic coupling. researchgate.net Such models can provide values for the exchange coupling constant, J, which quantifies the strength of the interaction. The modeling can also elucidate the pathways of magnetic exchange, for example, through bridging ligands (superexchange). The complexity of these systems, with strong spin-orbit coupling and covalent effects, makes accurate modeling challenging. First-principles calculations and density functional theory (DFT) are increasingly used to investigate these interactions and provide insights that complement experimental observations. aps.orgaps.org

Chemical Reactivity and Coordination Chemistry of Uranium Pentabromide

Reactions with Lewis Bases and Ligands

Uranium pentabromide readily reacts with various Lewis bases and ligands, leading to the formation of more stable complexes. These reactions are essential for stabilizing the U(V) oxidation state.

Formation of Stable Monomeric and Polymeric Complexes

In its solid state, this compound exists as a dimer, U₂Br₁₀. wikipedia.org However, in the presence of suitable ligands, this dimeric structure can be cleaved to form monomeric or polymeric complexes. Stable complexes with the general formula UBr₅L have been successfully synthesized with oxygen-donor ligands such as triphenylphosphine (B44618) oxide (TPPO) and hexamethylphosphoramide (B148902) (HMPA). rsc.org These complexes are typically prepared by the oxidation of uranium tetrabromide (UBr₄) with liquid bromine in a non-aqueous solvent like anhydrous methyl cyanide, in the presence of the desired ligand. rsc.org The resulting complexes, such as UBr₅(TPPO) and UBr₅(HMPA), exhibit enhanced stability compared to the parent UBr₅. rsc.org

The formation of these adducts can be represented by the following general reaction:

U₂Br₁₀ + 2L → 2UBr₅L

These complexes are often soluble in anhydrous, oxygen-free methylene (B1212753) dichloride and can be precipitated by the addition of a non-polar solvent like isopentane, which allows for their purification. rsc.org

Donor-Acceptor Interactions and Ligand Sphere Perturbations

The interaction between the uranium(V) center in UBr₅ and the donor atoms of the ligands is a classic example of a donor-acceptor or Lewis acid-base interaction. The uranium atom, with its high positive charge and available f-orbitals, acts as a potent Lewis acid, while the ligand, with its lone pair of electrons, functions as a Lewis base.

The coordination of ligands to the uranium center significantly perturbs its immediate environment, known as the ligand sphere. This perturbation is evident in the structural and spectroscopic properties of the resulting complexes. For instance, the coordination of ethyl acetate (B1210297) (EtOAc) to uranium(IV) bromide leads to the formation of ionic complexes like [UBr₃(EtOAc)₄]⁺[UBr₅(EtOAc)]⁻, where the uranium centers exhibit distinct coordination geometries. nih.govacs.org Although this example involves U(IV), it highlights the profound effect of ligand coordination on the structure of uranium halides.

Redox Chemistry Involving this compound

The +5 oxidation state of uranium is intermediate between the more common +4 and +6 states, making this compound susceptible to both reduction and disproportionation reactions.

Reduction to Uranium(IV) Bromides (e.g., UBr₄, [UBr₆]²⁻)

This compound can be reduced to the more stable uranium(IV) state. For example, the reaction of UBr₅ with triethylamine (B128534) (NEt₃) and ethylene (B1197577) glycol in dichloromethane (B109758) at low temperatures results in the reduction of uranium(V) to uranium(IV), forming the hexabromidouranate(IV) anion, [UBr₆]²⁻. iucr.orgiucr.org The precise reducing agent in this reaction is not definitively identified, but it is plausible that UBr₅ itself is unstable under these conditions and converts to UBr₄ and elemental bromine. iucr.org

Hydrogen sulfide (B99878) has also been shown to reduce this compound to uranium tetrabromide. osti.gov Furthermore, upon evaporation from a solution in dichloromethane containing acetonitrile (B52724), UBr₅ can evolve bromine and yield UBr₄ adducts with acetonitrile. osti.gov These UBr₄ adducts can then react with tetraphenylphosphonium (B101447) bromide (PPh₄Br) to form salts containing the [UBr₆]²⁻ anion. osti.gov

The reduction of U(V) to U(IV) is a key feature of its chemistry, often occurring in the presence of various reagents or even spontaneously under certain conditions.

Disproportionation Pathways of Uranium(V) Bromide Species

Pentavalent uranium species are known to be unstable towards disproportionation, a reaction where a species is simultaneously oxidized and reduced. researchgate.net In the case of uranium(V), this typically leads to the formation of uranium(IV) and uranium(VI). The general disproportionation reaction can be represented as:

2U(V) ⇌ U(IV) + U(VI)

The rate and extent of this disproportionation are highly dependent on the chemical environment, including the solvent and the presence of complexing agents. researchgate.netias.ac.inias.ac.in For instance, the presence of certain complexing anions can influence the disproportionation rate by stabilizing the different oxidation states to varying degrees. ias.ac.inias.ac.in While specific studies on the disproportionation of UBr₅ in solution are limited, the general instability of the U(V) state suggests that such pathways are likely. researchgate.net The removal of solvent from solutions of some uranium(V) complexes can lead to reduction to U(IV) and the formation of elemental bromine, which is a related redox process. iucr.org

Anion Exchange and Halogenation Reactions

This compound can participate in anion exchange reactions, where one or more of its bromide ligands are replaced by other anions. A notable example is the reaction of UBr₅ with a monovalent bromide salt (MBr) in thionyl bromide, which yields a salt containing the hexabromouranate(V) anion, [UBr₆]⁻. wikipedia.org

U₂Br₁₀ + 2MBr → 2M⁺[UBr₆]⁻

This reaction demonstrates the ability of UBr₅ to act as a precursor for the synthesis of other uranium(V) complexes.

Halogenation, the addition of a halogen atom to a compound, is a fundamental reaction in chemistry. chemistrytalk.orgmt.com While UBr₅ is itself a halogenated compound, it can be formed through halogenation reactions, such as the reaction of uranium metal or uranium tetrabromide with bromine. wikipedia.org Conversely, reactions involving UBr₅ can sometimes lead to the release of bromine, as seen in some of its decomposition and reduction pathways. iucr.orgosti.gov

Reactivity in Non-Aqueous Media

This compound is a hygroscopic, dark brown solid that is reactive and unstable in many organic solvents. nih.gov However, it exhibits notable solubility and distinct reactivity in specific non-aqueous media, particularly acetonitrile and dichloromethane. nih.gov Its behavior in these solvents is characterized by the formation of adducts and a propensity to undergo reduction from the U(V) to the U(IV) oxidation state.

Behavior in Acetonitrile and Dichloromethane Solvents

This compound dissolves in dichloromethane and acetonitrile, which are among the few organic solvents in which it does not immediately decompose. nih.gov In these solvents, it can form stable complexes and participate in further reactions.

In solutions containing both dichloromethane and acetonitrile, UBr₅ shows a tendency to undergo reduction. When solutions of UBr₅ in dichloromethane are treated with one or more molar equivalents of acetonitrile and the solvent is evaporated, bromine is evolved, and uranium(IV) bromide-acetonitrile adducts are formed. osti.gov The stoichiometry of the resulting U(IV) adduct depends on the amount of acetonitrile used.

Table 1: Reduction of this compound in Dichloromethane/Acetonitrile

| Reactants | Conditions | Products | Observation | Reference |

|---|---|---|---|---|

| UBr₅ + 1 CH₃CN | Evaporation from CH₂Cl₂ solution | UBr₄·CH₃CN + ½ Br₂ | Evolution of bromine gas | osti.gov |

| UBr₅ + ≥3 CH₃CN | Evaporation from CH₂Cl₂ solution | UBr₄·3CH₃CN + ½ Br₂ | Evolution of bromine gas | osti.gov |

These uranium(IV) adducts can be used as precursors for further coordination chemistry. For example, the reaction of UBr₄·3CH₃CN with tetraphenylphosphonium bromide (PPh₄Br) in acetonitrile yields a uranium(IV) salt. osti.gov

The initial dissolution of UBr₅ in these solvents can also lead to the formation of uranium(V) complexes. The acetonitrile adduct, UBr₅·CH₃CN, can be formed and subsequently used as a starting material. For instance, the reaction of UBr₅·CH₃CN with tetraphenylphosphonium bromide in dichloromethane can produce the hexabromouranate(V) salt, PPh₄[UBr₆]. osti.gov This indicates that the U(V) oxidation state can be maintained in these solvents under specific conditions, though it remains susceptible to reduction. osti.govacs.org The stability of U(V) is often enhanced by the presence of large counterions that favor the crystallization of stable salts. acs.org

However, reduction is a common theme. In a reaction of this compound with triethylamine and ethylene glycol in dichloromethane at low temperatures, the reduction of uranium(V) to uranium(IV) was observed, leading to the formation of triethylammonium (B8662869) hexabromidouranate(IV) dichloromethane monosolvate, [(C₂H₅)₃NH]₂[UBr₆]·CH₂Cl₂. mdpi.comacs.org

Table 2: Products from Reactions of this compound in Non-Aqueous Solvents

| Starting Material | Reagents | Solvent | Product | Oxidation State of Uranium | Reference |

|---|---|---|---|---|---|

| UBr₅·CH₃CN | PPh₄Br | Dichloromethane (CH₂Cl₂) | PPh₄[UBr₆] | +5 | osti.gov |

| UBr₄·3CH₃CN | PPh₄Br | Acetonitrile (CH₃CN) | (PPh₄)₂[UBr₆]·4CH₃CN | +4 | osti.gov |

| UBr₅ | (C₂H₅)₃N, Ethylene Glycol | Dichloromethane (CH₂Cl₂) | [(C₂H₅)₃NH]₂[UBr₆]·CH₂Cl₂ | +4 | mdpi.comacs.org |

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method for studying the electronic properties of heavy element compounds, including those of uranium. It offers a balance between computational cost and accuracy, making it suitable for investigating the geometry, vibrational frequencies, and electronic nature of molecules like uranium pentabromide.

DFT calculations are instrumental in predicting the stable geometric arrangement of atoms in a molecule. For this compound, which is known to be metastable and can exist as a dimer with edge-sharing octahedra (U₂Br₁₀), DFT can be used to optimize the bond lengths and angles. vdoc.pubscribd.com Theoretical studies on related uranium halide complexes, such as [UBr₆]²⁻, have shown good agreement between DFT-optimized structures and experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net

Vibrational frequency calculations serve a dual purpose: they confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and they predict the infrared and Raman spectra of the molecule. For instance, quantum chemical calculations have been successfully used to assign vibrational spectra for various uranium halide species. researchgate.net These predicted frequencies can be compared with experimental spectroscopic data, where available, to validate the computational model.

Table 1: Representative Calculated Vibrational Frequencies for Uranium Halide Species

Note: Data for the specific UBr₅ monomer or dimer is limited in publicly available literature; this table presents analogous data for related well-studied uranium halide complexes to illustrate the application of the methodology.

| Mode Description | Calculated Frequency (cm⁻¹) (Example: [UCl₆]²⁻) |

| U-Cl Symmetric Stretch (a₁g) | ~300-350 |

| U-Cl Asymmetric Stretch (t₁u) | ~250-300 |

| Cl-U-Cl Bending Modes | < 200 |

This is an illustrative table. Actual values depend on the specific functional, basis set, and environment used in the calculation.

DFT calculations provide a detailed picture of the electronic structure. Analysis of the molecular orbitals (MOs) helps in understanding the nature of the chemical bonds between uranium and bromine. In uranium halides, the bonding is primarily ionic, but with a degree of covalency arising from the mixing of uranium 5f and 6d orbitals with the p-orbitals of the bromine ligands. researchgate.net

Studies on related uranium hexahalide systems reveal that the highest occupied molecular orbitals (HOMOs) are typically centered on the halide ligands, while the lowest unoccupied molecular orbitals (LUMOs) have significant uranium 5f character. researchgate.net The energy gap between the HOMO and LUMO is a key factor in the chemical reactivity and electronic spectra of the compound.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on the uranium and bromine atoms. This confirms the highly ionic character of the U-Br bonds, with a significant positive charge on the uranium center and negative charges on the bromide ligands.

DFT and its time-dependent extension (TD-DFT) can predict various spectroscopic properties. For instance, TD-DFT is used to calculate electronic absorption spectra by identifying the energies and intensities of electronic transitions. osti.gov For uranium compounds, these spectra are often characterized by Laporte-forbidden, weak 5f-5f transitions in the near-infrared and visible regions, and more intense ligand-to-metal charge transfer (LMCT) bands at higher energies (UV region). osti.gov Computational studies have been successful in assigning the peaks observed in the experimental spectra of uranium halide complexes. osti.gov

Ab Initio and Multiconfigurational Quantum Chemical Methods (e.g., CASSCF, TD-DFT)

While DFT is a powerful tool, for systems with complex electronic structures like those of actinides, more sophisticated ab initio methods are often required for high accuracy. This is particularly true for describing phenomena driven by electron correlation and spin-orbit coupling.

The 5f electrons in uranium are not as deeply buried as the 4f electrons in lanthanides, leading to their participation in chemical bonding. vdoc.pub However, they also exhibit strong electron-electron repulsion (correlation). Single-reference methods like standard DFT can sometimes struggle to describe this multi-reference character accurately.

Multiconfigurational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) method, are designed to handle such cases. osti.gov CASSCF provides a more accurate description of the electronic ground state and excited states by allowing multiple electronic configurations to be mixed. This is crucial for correctly describing the potential energy surfaces and spectroscopic properties of f-element compounds. osti.gov Subsequent application of perturbation theory, like in CASPT2, further refines the energies by accounting for dynamic electron correlation. osti.gov

For heavy elements like uranium, relativistic effects are significant. Spin-orbit coupling, which is the interaction between the electron's spin and its orbital angular momentum, is particularly strong and has a profound impact on the electronic structure. osti.gov It can be on the same order of magnitude as the ligand field splitting, causing significant mixing between different electronic states. osti.gov

Computational methods that incorporate spin-orbit coupling are essential for a quantitative understanding of the electronic spectra and magnetic properties of this compound. These calculations can explain the complex multiplet structures observed in spectroscopic experiments. osti.gov The interplay between the ligand field, electron correlation, and spin-orbit coupling ultimately determines the electronic states and properties of the molecule. osti.gov

Pseudopotential Development and Application for Uranium Systems

In the realm of computational chemistry and materials science, the study of heavy elements like uranium presents significant challenges due to the large number of electrons and the profound influence of relativistic effects. researchgate.net Density Functional Theory (DFT) has become an essential tool for these investigations, often being the only viable ab initio method for complex materials. researchgate.nethse.ruiaea.org To make these calculations computationally tractable, the pseudopotential approach is employed, which reduces the number of electrons explicitly treated in the model by replacing the core electrons and the strong nuclear potential with an effective potential. hse.ruiaea.org

The development of accurate and transferable pseudopotentials for uranium is an active area of research. researchgate.net A notable advancement is the creation of pseudopotentials in the Goedecker–Teter–Hutter (GTH) form. researchgate.nethse.ruiaea.org These pseudopotentials are separable by construction, which allows for an efficient split of the energy functional into long-range local and short-range non-local parts. researchgate.net The accuracy of new GTH pseudopotentials for uranium has been demonstrated through various molecular and solid-state calculations. researchgate.nethse.ruiaea.org

A critical factor in pseudopotential development is the choice of the "core" size, which defines the number of electrons included in the pseudopotential. For uranium, options range from large-core to medium- and small-core potentials. chemrxiv.orgacs.org The performance of these different core sizes has been systematically tested. For instance, large-core Stuttgart effective core potentials (ECPs) have shown good performance for predicting molecular geometries and vibrational frequencies, proving to be computationally efficient. acs.org However, their accuracy can be limited, particularly for higher oxidation states. chemrxiv.org Medium-core pseudopotentials, which include more electrons in the valence space (e.g., [Xe]4f¹⁴ core), have demonstrated better transferability across a wider range of oxidation states (0 to VII) and provide results in closer agreement with all-electron calculations. chemrxiv.org

The table below summarizes different pseudopotential approaches developed for uranium systems.

| Pseudopotential Type | Core Definition | Key Features & Performance |

| Goedecker–Teter–Hutter (GTH) | Large-core and Medium-core options developed. chemrxiv.org | Separable by construction for computational efficiency. researchgate.net Tested for accuracy in various molecular and solid-state calculations. hse.ruiaea.org |

| Stuttgart ECP (Large-Core) | 78 core electrons ([Xe]4f¹⁴5d¹⁰). chemrxiv.orgacs.org | Computationally efficient; provides good results for geometries and vibrational frequencies. acs.org Accuracy may be limited for higher oxidation states. chemrxiv.org |

| Stuttgart ECP (Small-Core) | 60 core electrons ([Xe]). acs.org | Used as a benchmark for comparison. Hybrid DFT functionals with this ECP show better thermochemical results than with large-core ECPs. acs.org |

| Los Alamos ECP | 14-electron pseudopotential. acs.org | Tested alongside Stuttgart potentials for molecules like UF₆₋ₙClₙ. acs.org |

| Newly Developed GTH | Medium-core: [Xe]4f¹⁴Large-core: [Xe]4f¹⁴5d¹⁰ chemrxiv.org | Medium-core version successfully reproduces structures and redox energetics across multiple oxidation states (0 to VII), comparing favorably with all-electron calculations. chemrxiv.org |

The systematic development of these pseudopotentials and their associated basis sets is crucial for enabling large-scale DFT calculations and ab initio molecular dynamics (AIMD) simulations of complex uranium-containing systems. chemrxiv.org

Computational Modeling of Magnetic Exchange and Relativistic Contributions

The magnetic properties of uranium compounds are complex, originating from the behavior of the 5f electrons. arxiv.org Computational modeling is a valuable tool for understanding these properties, but it must account for both magnetic exchange interactions between metal centers and significant relativistic effects. mdpi.comacs.org

Magnetic Exchange Coupling: For multinuclear uranium complexes, Density Functional Theory using the Broken-Symmetry (DFT/BS) approach is a common method to model magnetic exchange coupling. mdpi.com This is particularly important for understanding magneto-structural correlations in bridged diuranium systems. mdpi.com However, modeling actinides is challenging due to the potential for more covalent metal-ligand interactions compared to lanthanides, which ideally requires computationally expensive multiconfigurational post-Hartree-Fock methods. mdpi.comresearchgate.net DFT offers a more practical alternative for large systems. mdpi.com

Several DFT/BS studies have been conducted to rationalize the sign and strength of exchange coupling. For example, scalar relativistic computations on a bis(dicyclooctatetraenyl) diuranium(IV) model system indicated a strong ferromagnetic coupling between the uranium centers. mdpi.com In other di- and tri-nuclear uranium(IV) complexes, weak ferromagnetic coupling was calculated, which aligned with experimental magnetic susceptibility data. mdpi.com

The table below presents examples of computationally modeled magnetic exchange in diuranium systems.

| System | Computational Method | Calculated Exchange Constant (J) |

| meta-diuranium(IV) [(NN′₃)₂U₂(DEB)] | DFT/BS (Spin Hamiltonian: Ĥ = −2J Ŝz1·Ŝz2) | +4.76 cm⁻¹ (Ferromagnetic) mdpi.com |

| para-diuranium(IV) [(NN′₃)₂U₂(DEB)] | DFT/BS (Spin Hamiltonian: Ĥ = −2J Ŝz1·Ŝz2) | +2.75 cm⁻¹ (Ferromagnetic) mdpi.com |

| [U(η⁸-C₈H₇)₂]₂ | Scalar Relativistic DFT/BS (ZORA, PBE GGA) | Strong Ferromagnetic Coupling mdpi.com |

Relativistic Contributions: Relativistic effects are not negligible in heavy elements like uranium, where the inner-shell electrons move at speeds approaching the speed of light. acs.org These effects, particularly spin-orbit coupling (SOC), are critical for accurately describing the electronic structure and properties of uranium compounds. osti.govmdpi.com The inclusion of SOC is imperative when creating computational models, as it couples the crystal structure to the magnetic state. ucl.ac.uk

Modern computational studies often utilize noncollinear relativistic methods, which allow the magnetic moments to orient freely rather than being fixed along a single axis (collinear). ucl.ac.ukucl.ac.uk A noncollinear relativistic PBEsol+U study of actinide dioxides, for instance, highlighted the importance of the reorientation of magnetic vectors relative to the surface plane for designing reliable models. ucl.ac.uk Fully relativistic calculations have revealed the significant impact of these effects on the thermodynamic properties of liquid uranium. mdpi.com For molecular species, spinor-based relativistic coupled-cluster methods that include spin-orbit coupling in the orbitals from the start have shown promise for achieving chemical accuracy in thermochemical parameters. osti.gov The explicit inclusion of spin-orbit coupling has been shown to be essential for accurately predicting X-ray absorption near-edge structure (XANES) spectra of uranium complexes, which are used to quantify metal-ligand bonding. acs.org

Advanced Analytical Techniques in the Study of Uranium Pentabromide

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structures

Obtaining single crystals of uranium pentabromide suitable for SCXRD has proven challenging due to its inherent instability. wikipedia.org However, the technique has been successfully applied to determine the crystal structures of various this compound derivatives and complexes. These studies provide invaluable information about the coordination chemistry of uranium(V) and the structural influence of different ligands.

For instance, the reaction of this compound with tetraphenylphosphonium (B101447) bromide in dichloromethane (B109758) can yield single crystals of PPh₄[UBr₆] and PPh₄[UBr₆]·2CCl₄. osti.gov X-ray diffraction analysis of these compounds has revealed the geometry of the hexabromouranate(V) anion, [UBr₆]⁻. In PPh₄[UBr₆]·2CCl₄, the [UBr₆]⁻ anion is octahedral, with U-Br bond lengths averaging 266.2 pm. osti.gov

Similarly, the reaction of UBr₅ with triphenylphosphine (B44618) oxide (TPPO) and hexamethylphosphoramide (B148902) (HMPA) leads to the formation of stable complexes of the type UBr₅L. wikipedia.orgrsc.org While detailed crystallographic data for these specific UBr₅ complexes from SCXRD is not extensively reported in the provided context, the technique has been instrumental in characterizing related uranium(IV) bromide complexes. For example, the reaction of this compound with triphenylphosphine resulted in the formation of [Ph₃PCMe₂CH₂C(O)Me]₂[UBr₆], a uranium(IV) complex, whose structure was determined by SCXRD. publish.csiro.au In the centrosymmetric [UBr₆]²⁻ anion of this compound, the U-Br distances range from 2.750(5) to 2.803(5) Å. publish.csiro.au

These examples underscore the power of SCXRD in elucidating the detailed molecular architecture of uranium bromide species, even when the parent UBr₅ is not directly amenable to this analysis. The data derived from these studies are fundamental to understanding the bonding and stereochemistry of pentavalent uranium.

Interactive Table 1: Crystallographic Data for Selected Uranium Bromide Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R-factor | Reference |

| PPh₄[UBr₆]·2CCl₄ | C₂₅H₂₀Br₆Cl₈P₂U | Monoclinic | P2₁/c | 11.115 | 21.142 | 17.187 | 95.42 | 4 | 0.074 | osti.gov |

| [Ph₃PCMe₂CH₂C(O)Me]₂[UBr₆] | C₅₀H₅₀Br₆O₂P₂U | Orthorhombic | Pbca | 20.46(1) | 16.033(8) | 15.663(10) | 90 | 4 | 0.07 | publish.csiro.au |

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Structure Refinement

Powder X-ray diffraction is a crucial tool for the routine identification and phase purity assessment of this compound and its reaction products. Given the difficulty in growing single crystals, PXRD often provides the primary means of structural characterization for the bulk material.

Early studies confirmed the purity of synthesized UBr₅ using PXRD. researchgate.net The technique is also used to identify products of its reactions, such as the formation of plutonium tetrabromide complexes stabilized by phosphine (B1218219) oxides, which are isostructural with their uranium analogues and identified by PXRD. rsc.org

While full structure solution from PXRD data can be complex, it is achievable, especially when combined with other techniques. The crystal structure of UBr₅ was initially thought to be of the α-PaBr₅ type based on early X-ray work. iaea.org However, subsequent analysis using neutron diffraction led to a revision of this assignment.

Structure refinement using methods like the Rietveld method on PXRD data allows for the precise determination of lattice parameters and atomic positions in the crystalline solid. For related uranium compounds, such as lanthanide monouranates (LnUO₄), PXRD data refined using the Le Bail method have been used to determine unit cell parameters and confirm their cubic fluorite structure. ansto.gov.au This demonstrates the capability of modern PXRD techniques in detailed structural analysis of uranium-containing materials.

Neutron Powder Diffraction for Light Atom Localization and Magnetic Structures

Neutron powder diffraction is a powerful technique that complements X-ray diffraction, particularly for compounds containing heavy elements like uranium. Due to the different scattering cross-sections of neutrons compared to X-rays, this method can be more sensitive to the positions of lighter atoms in the presence of heavy atoms and is highly effective for studying magnetic ordering.

A pivotal study on this compound utilized powder neutron diffraction to determine its crystal structure. iaea.orgarizona.educrystallography.net This analysis revealed that UBr₅ is isostructural with β-UCl₅ and crystallizes in the triclinic space group P-1. wikipedia.orgiaea.orgcrystallography.netugr.es The structure consists of dimeric molecules, U₂Br₁₀, formed by two edge-sharing octahedra. wikipedia.orgiaea.org This finding corrected earlier assumptions based on X-ray diffraction that suggested an α-PaBr₅ type structure. iaea.org The refinement of the neutron diffraction data provided precise atomic coordinates and lattice parameters for UBr₅. arizona.educrystallography.net

Interactive Table 2: Crystallographic Data for this compound from Neutron Powder Diffraction

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| This compound | UBr₅ | Triclinic | P-1 | 7.449(7) | 10.127(14) | 6.686(4) | 89.25(12) | 117.56(4) | 108.87(9) | arizona.educrystallography.net |

In-Situ Spectroscopic Techniques (e.g., Spectroelectrochemistry in Molten Salts)

The behavior of uranium species in high-temperature molten salt environments is critical for advanced nuclear fuel reprocessing and molten salt reactor technologies. inl.govornl.govosti.gov In-situ spectroscopic techniques, particularly when coupled with electrochemical methods (spectroelectrochemistry), provide real-time information on the oxidation state, coordination environment, and reaction kinetics of uranium ions in these harsh media. acs.orgacs.orginl.govresearchgate.net

Electronic absorption spectroscopy (EAS) has been employed to monitor the generation of soluble uranium chloride species in various oxidation states (III, IV, V, and VI) in high-temperature alkali chloride melts. acs.orgacs.orgaesj.net These in-situ measurements allow for the characterization of the different uranium species as they are formed. aesj.net